2-(3-(Cyclopentyloxy)-4-methoxybenzyl)isoindoline-1,3-dione
Description
Properties
IUPAC Name |
2-[(3-cyclopentyloxy-4-methoxyphenyl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-25-18-11-10-14(12-19(18)26-15-6-2-3-7-15)13-22-20(23)16-8-4-5-9-17(16)21(22)24/h4-5,8-12,15H,2-3,6-7,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKAQYVHJCMMFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O)OC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-(Cyclopentyloxy)-4-methoxybenzyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . One common method involves the reaction of o-phthalic acids or anhydrides with amines in a solvent such as isopropanol and water, using a catalyst like silica-supported niobium complex to obtain the final product with moderate to excellent yields . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(3-(Cyclopentyloxy)-4-methoxybenzyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Coupling Reactions: It can participate in coupling reactions to form more complex structures. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(3-(Cyclopentyloxy)-4-methoxybenzyl)isoindoline-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular processes.
Medicine: This compound is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-(3-(Cyclopentyloxy)-4-methoxybenzyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as anti-inflammatory or anticancer activities. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of 2-(3-(Cyclopentyloxy)-4-methoxybenzyl)isoindoline-1,3-dione with structurally related isoindoline-1,3-dione derivatives:
Key Differences
Substituent Effects on Bioactivity
- The cyclopentyloxy group in the target compound enhances TNF-α inhibition compared to methoxybenzyloxy analogs (e.g., ’s compound 18), which lack the bulky cyclopentyl moiety critical for binding to inflammatory signaling proteins .
- In contrast, chloro- or fluoro-substituted benzyloxy derivatives (e.g., ’s 2-(4-fluorobenzyloxy)isoindoline-1,3-dione) exhibit lower yields (31%) and distinct reactivity in radical-mediated reactions due to electron-withdrawing effects .
Synthetic Accessibility
- The target compound’s synthesis involves aryl alkylation of isoindoline-1,3-dione precursors, similar to ’s Claisen-Schmidt condensation route but optimized for cyclopentyloxy incorporation .
- Biotinylated derivatives () require multi-step conjugation, reducing overall yield (32–70%) compared to the target compound’s straightforward alkylation .
Physicochemical Properties
- Melting Points : Derivatives with rigid heterocycles (e.g., ’s triazolidin-containing compound 13c) exhibit >300°C melting points, whereas the target compound’s flexible cyclopentyl group likely reduces crystallinity .
- Solubility : The methoxy group in the target compound improves aqueous solubility relative to purely lipophilic analogs (e.g., ’s 4-chlorobenzyl-piperidin-dione) .
Data Tables
Table 1: Comparative Physicochemical Data
Biological Activity
Overview
2-(3-(Cyclopentyloxy)-4-methoxybenzyl)isoindoline-1,3-dione is a complex organic compound with significant potential in medicinal chemistry. Its structure features an isoindoline-1,3-dione core, which is known for various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article will delve into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparisons with similar compounds.
- Molecular Formula : C21H21NO4
- Molar Mass : 351.4 g/mol
- CAS Number : 287196-92-3
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions may inhibit specific enzymes or receptors involved in disease processes:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. It may induce apoptosis and inhibit cell cycle progression in cancer cells by targeting pathways such as the EGFR signaling pathway.
- Anti-inflammatory Effects : It may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).
- Antimicrobial Properties : The compound exhibits activity against various microbial strains, potentially through disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The following table summarizes key findings from recent research:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| KB (Human Cancer) | 0.9 - 4.5 | |
| Hep-G2 (Liver Cancer) | 0.9 - 4.5 | |
| MDA-MB-468 (Triple-Negative Breast Cancer) | <10 |
These values indicate that the compound has a potent inhibitory effect on the proliferation of these cancer cells.
Study 1: Anticancer Activity
A study evaluated the anticancer properties of various isoindoline derivatives, including this compound. The compound was found to significantly inhibit the growth of MDA-MB-468 cells with an IC50 value below 10 µM. This study highlighted its potential as a therapeutic agent for treating aggressive breast cancers.
Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of this compound in vitro. It was observed that treatment with this compound led to a decrease in the production of pro-inflammatory cytokines in cultured macrophages, suggesting its potential use in managing inflammatory diseases.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with other isoindoline derivatives:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Phthalimide | Used in various pharmaceutical syntheses | |
| N-Substituted isoindoline-1,3-diones | Varied activities depending on substituents | |
| Indane-1,3-dione | Applications in biosensing and imaging |
These comparisons illustrate that while many isoindoline derivatives possess biological activities, the specific substituents on the isoindoline core can significantly influence their therapeutic potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
